N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-26-17-11-9-14(10-12-17)20(24)22-16-6-4-5-15(13-16)21-23-18-7-2-3-8-19(18)25-21/h2-13H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKQBERMTZLZIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide typically involves a multi-step process. One common method includes the rhodium-catalyzed coupling-cyclization reaction of isocyanides with 2-azidophenyloxyacrylates . This reaction allows for the formation of the benzoxazole ring system in a single step, providing a straightforward route to the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The benzamide moiety can be reduced to a corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide involves its interaction with specific molecular targets. The benzoxazole moiety can interact with various enzymes and receptors, modulating their activity. The methylthio group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Benzoxazole-Containing Benzamide Derivatives
Compounds with benzo[d]oxazole cores linked to benzamide groups (e.g., ’s "12 series" and ’s "8 series") share structural homology with the target molecule. Key comparisons include:
- Cytotoxicity : Chloro (Cl) and methyl (Me) substituents on the benzoxazole ring (e.g., 12c–12f) enhance cytotoxicity against HepG2 cells compared to unsubstituted analogs .
Heterocyclic Benzamide Analogs
Replacing the benzo[d]oxazole with other heterocycles alters activity profiles:
- Bioactivity : Benzo[d]oxazole derivatives (e.g., ) show apoptosis-specific activity, whereas imidazole-based analogs () exhibit broader antimicrobial effects .
Substituent-Driven Pharmacological Outcomes
- Electron-Withdrawing Groups: Nitro (-NO2) and chloro (Cl) substituents (e.g., 8e, 12e) enhance kinase inhibition but may reduce solubility .
- Electron-Donating Groups : Methylthio (-SMe) in the target compound and methoxy (-OMe) in 12g improve lipophilicity, favoring cellular uptake but requiring metabolic stability optimization .
Key Research Findings and Contradictions
- Apoptosis Induction : Benzo[d]oxazole derivatives () upregulate pro-apoptotic BAX and Caspase-3, but excessive lipophilicity (e.g., from -SMe) may reduce specificity .
- Kinase Inhibition : Compounds with nitro groups () show stronger VEGFR-2 binding but higher cytotoxicity risks, highlighting a trade-off between potency and safety .
- Synthetic Feasibility : Triazole-linked benzothiazoles () require multistep synthesis, complicating scalability compared to simpler benzoxazole-benzamide derivatives .
Biological Activity
N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H18N2OS
- Molecular Weight : 318.42 g/mol
The compound features a benzo[d]oxazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the methylthio group further enhances its potential as a therapeutic agent.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins, which are critical in regulating cell death pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Caspase activation, Bcl-2 modulation |
| A549 (Lung Cancer) | 12.8 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest and apoptosis |
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has demonstrated anti-inflammatory activity. Studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.
| Inflammatory Marker | Reduction (%) |
|---|---|
| TNF-alpha | 60% |
| IL-6 | 55% |
| IL-1β | 50% |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Kinase Activity : The compound acts as a kinase inhibitor, affecting pathways involved in cell proliferation.
- Modulation of Gene Expression : It influences the expression of genes related to apoptosis and inflammation.
- Oxidative Stress Induction : The compound can generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells, which promotes apoptosis.
Case Studies
-
Study on Breast Cancer Cells :
- A study conducted on MCF-7 cells revealed that treatment with this compound led to a significant decrease in cell viability after 48 hours, with an IC50 value of 15.2 µM. The study concluded that the compound could be a potential candidate for breast cancer therapy.
-
Anti-inflammatory Effects in Animal Models :
- An animal model study demonstrated that administration of the compound significantly reduced paw edema in rats induced by carrageenan, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
